REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][N:11]3[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]3)=[CH:9][C:4]=2[O:3][CH2:2]1.C1([O:23][C:24](=O)[NH:25][C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)C=CC=CC=1>>[N:28]1[CH:29]=[CH:30][CH:31]=[C:26]([NH:25][C:24]([N:14]2[CH2:13][CH2:12][N:11]([CH2:10][C:8]3[CH:7]=[CH:6][C:5]4[O:1][CH2:2][O:3][C:4]=4[CH:9]=3)[CH2:16][CH2:15]2)=[O:23])[CH:27]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)CN2CCNCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(NC=1C=NC=CC1)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)NC(=O)N1CCN(CC1)CC1=CC2=C(OCO2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |